



Unraveling TP-0184: A Technical Overview for Researchers

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Note: Initial searches indicated a potential ambiguity between "**T761-0184**," an α 7 nicotinic acetylcholine receptor antagonist, and "TP-0184" (Itacnosertib), a dual FLT3 and ALK2 inhibitor. Due to the extensive and detailed preclinical and clinical data available for TP-0184, this guide focuses on this compound as it aligns with the in-depth technical requirements of the intended audience.

This technical guide provides a comprehensive overview of TP-0184 (Itacnosertib), a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and activin A receptor type I (ACVR1, or ALK2). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's quantitative data, experimental protocols, and mechanism of action.

Quantitative Data Summary

The preclinical data for TP-0184 demonstrates its potent and selective inhibitory activity against key targets implicated in acute myeloid leukemia (AML).

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of TP-0184



Target/Cell Line	IC50 Value	Notes	
ACVR1 (ALK2)	8 nM	Cell-free kinase assay.[1]	
JAK2	8540 nM	Cell-free kinase assay, demonstrating selectivity.[1]	
MOLM-13 (FLT3-ITD)	6.4 nM	AML cell line with FLT3 internal tandem duplication.[1]	
MOLM-14 (FLT3-ITD)	1.2 nM	AML cell line with FLT3 internal tandem duplication.[1]	
MV4-11 (FLT3-ITD)	1.3 nM	AML cell line with FLT3 internal tandem duplication.[1]	
FLT3-wildtype AML cells	> 100 nM	Demonstrates selectivity for FLT3-mutated cells.[1][2]	

Table 2: Clinical Pharmacokinetic Parameters of Oral TP-0184 in Patients with Advanced Solid Tumors

Dose	Parameter	Day 1	Day 21
60 mg QW	Mean Cmax (ng/mL)	20.9 (SD 12.9)	32.3 (SD 26.9)
125 mg QW	Mean Cmax (ng/mL)	45.3 (SD 27.8)	144.0

Data from a Phase 1,

first-in-human study.

[3]

Key Experimental Protocols

The following methodologies were central to the characterization of TP-0184's activity.

Cell Proliferation Assay: To determine the anti-leukemic activity of TP-0184, AML cell lines (MOLM-13, MOLM-14, and MV4-11) were treated with a range of concentrations of the compound (0-200 nM) for 24 to 48 hours.[1] Cell viability was subsequently measured using a luminescent-based assay to quantify ATP levels, which correlate with the number of viable







cells. The half-maximal inhibitory concentrations (IC50) were then calculated from the resulting dose-response curves.

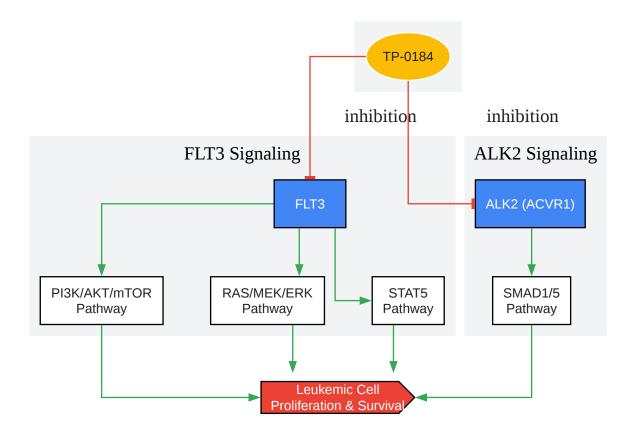
Western Blotting for Signaling Pathway Analysis: To elucidate the molecular mechanism of action, AML cells were treated with TP-0184 at various concentrations. Following treatment, cell lysates were prepared, and proteins were separated by gel electrophoresis and transferred to a membrane. The membranes were probed with specific primary antibodies to detect the phosphorylation status of key signaling proteins, including STAT5, MKK3, ERK, PI3K, AKT, mTOR, p-4E-BP1, p-S6K, and SMAD1/5.[1][4][5] This technique allowed for the direct assessment of TP-0184's inhibitory effect on the FLT3 and ALK2 downstream signaling cascades.

In Vivo Xenograft Models: The anti-tumor efficacy of TP-0184 in a living system was assessed using a patient-derived xenograft (PDX) and a cell line-derived xenograft model.[1][4] For the latter, immunodeficient mice were subcutaneously inoculated with MOLM-13 cells.[1] Upon tumor establishment, the mice were treated with TP-0184 (50-200 mg/kg) via oral gavage on a weekly schedule for five to six weeks.[1] Tumor growth was monitored throughout the study, and overall survival was assessed. These studies demonstrated that TP-0184 significantly inhibited tumor growth and prolonged the survival of the treated mice.[1][4]

Visualized Mechanisms and Workflows

TP-0184 Signaling Pathway Inhibition: The diagram below illustrates the dual inhibitory action of TP-0184 on the FLT3 and ALK2 signaling pathways, which are critical for the proliferation and survival of FLT3-mutated AML cells.



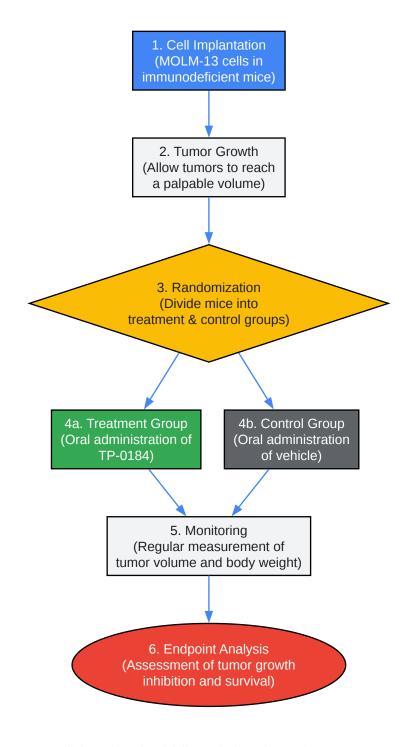


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Caption: Dual inhibition of FLT3 and ALK2 signaling by TP-0184.

Experimental Workflow for In Vivo Efficacy: The following flowchart details the key stages of the in vivo xenograft studies used to evaluate the anti-tumor activity of TP-0184.





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Caption: In vivo xenograft model workflow for TP-0184 efficacy testing.

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